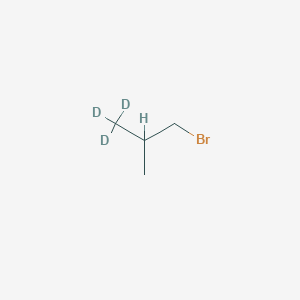

1-溴-2-甲基丙烷-3,3,3-D3

描述

1-Bromo-2-methylpropane, also known as Isobutyl bromide, is an organic compound with the linear formula (CH3)2CHCH2Br . It has a molecular weight of 137.02 . It is used as a synthetic reagent for the preparation of 1-ethyl-1,3-isobutylimidazolium bromide by reaction with 1-ethylimidazole .

Molecular Structure Analysis

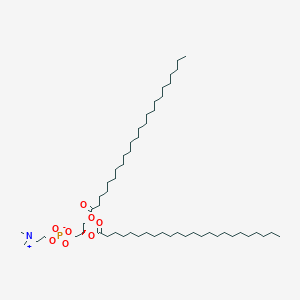

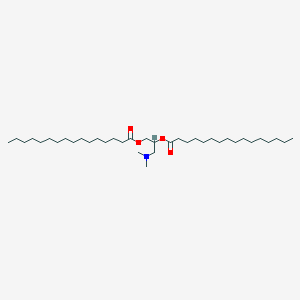

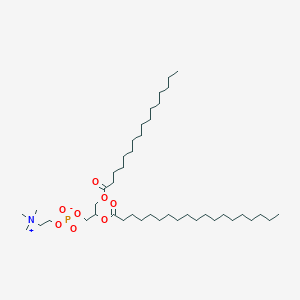

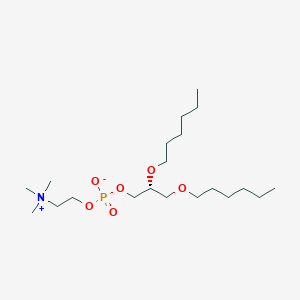

The molecular structure of 1-Bromo-2-methylpropane consists of a propane chain with a bromine atom attached to one of the carbon atoms . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

1-Bromo-2-methylpropane is a liquid at room temperature with a refractive index of 1.435 . It has a boiling point of 90-92 °C and a density of 1.26 g/mL at 20 °C . It is slightly soluble in water with a solubility of 0.51 g/L at 18 ºC .科学研究应用

放射性合成应用

- 该化合物已被用于特定物质的放射性合成中,例如 1-碘-2-[11 C]甲基丙烷和 2-甲基-1-[11 C]丙醇。这些合成材料进一步应用于烷基化反应和碳碳键形成,证明了该化合物在放射化学合成中的多功能性(Rotteveel 等,2017)。

光谱学中的振动分析

- 在光谱学领域,1-溴-2-甲基丙烷已对其振动特性进行分析,特别是在红外和拉曼光谱中。该分析有助于了解该化合物的结构动力学和异构体(Crowder & Jalilian,1978)。

构象平衡研究

- 该化合物一直是研究课题,以了解其旋转异构体之间的构象平衡,使用超声波光谱。这项研究有助于确定与这些分子的构象变化相关的热力学量和动力学参数(Nomura 等,1987)。

旋转异构化研究

- 1-溴-2-甲基丙烷的旋转异构化一直备受关注,研究人员研究了该化合物在不同状态(气态、液态、玻璃态、晶态)下的光谱,以计算正常振动频率并研究旋转异构体之间的焓差(Ogawa 等,1978)。

晶体结构分析

- 该化合物的相关类似物 2-溴-1,1,1-三氯-2-甲基丙烷已对其物理性质和晶体结构进行了研究。此类研究对于理解不同物理状态下的分子排列和行为至关重要(Koide 等,1966)。

焓测量

- 已经对相关化合物(如 2-溴-2-甲基丙烷)在不同溶剂中的溶液焓进行了研究。这些测量对于了解溶剂化热力学和与各种溶剂的相互作用至关重要(Albuquerque 等,1998)。

光谱研究和分子对接

- 光谱研究结合分子对接已用于研究 2-[(蒽-9-基亚甲基)氨基]-2-甲基丙烷-1,3-二醇等化合物,提供了对该化合物结构、NLO 行为和潜在抗癌活性的见解(Pavitha 等,2017)。

立体选择性亲核加成研究

- 该化合物已用于了解对亚磺酰亚胺的立体选择性亲核 1,2-加成,提供了对确定此类反应中非对映异构体比率的机制和因素的见解(Hennum 等,2014)。

量热研究

- 已经确定了一溴丁烷(包括 1-溴-2-甲基丙烷)与异构丁醇的量热行为,以了解这些混合物的热力学性质(Artigas 等,2001)。

有机合成中的研究

- 1-溴-2-甲基丙烷及其衍生物已被研究为有机合成中的构建模块,证明了它们在形成各种有机化合物和杂环中的效用(Westerlund 等,2001)。

安全和危害

1-Bromo-2-methylpropane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system . It is moderately toxic by the intraperitoneal route and is a dangerous fire hazard when exposed to heat or flame .

属性

IUPAC Name |

3-bromo-1,1,1-trideuterio-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVFKOKELQSXIQ-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methylpropane-3,3,3-D3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

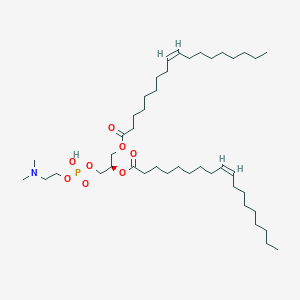

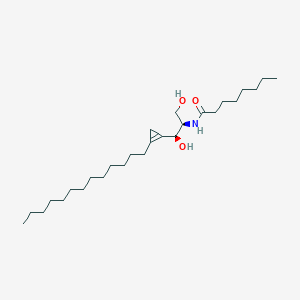

![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)

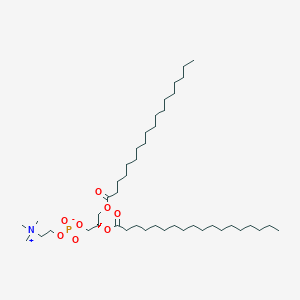

![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)